4,6,7,9a-tetrahydro-1H-quinolizine

Description

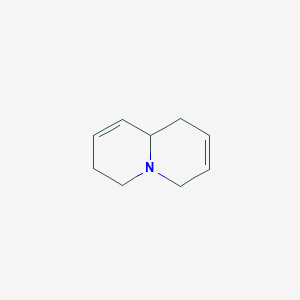

4,6,7,9a-Tetrahydro-1H-quinolizine is a partially saturated bicyclic heterocycle featuring a quinolizine core with hydrogenation at the 4,6,7, and 9a positions. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or catalytic hydrogenation of fully unsaturated quinolizine precursors, though specific protocols vary based on substituents and stereochemical requirements . Key applications include its role as a scaffold for bioactive molecules targeting neurological and antimicrobial pathways.

Properties

CAS No. |

1004-92-8 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4,6,7,9a-tetrahydro-1H-quinolizine |

InChI |

InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |

InChI Key |

CJUQLGSHASMMRU-UHFFFAOYSA-N |

SMILES |

C1CN2CC=CCC2C=C1 |

Canonical SMILES |

C1CN2CC=CCC2C=C1 |

Synonyms |

3,6,9,9a-Tetrahydro-4H-quinolizine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,6,7,9a-tetrahydro-1H-quinolizine, differing in saturation patterns, substituents, or synthetic routes.

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Structure: A tetrahydroquinoline derivative with a ketone group at position 4 and methyl at position 2.

- Synthesis : Prepared via high-performance liquid chromatography (HPLC)-assisted cyclization, validated by LC-MS and NMR .

- Key Differences: Lacks the fused bicyclic system of quinolizine. The ketone group enhances electrophilicity, enabling nucleophilic additions absent in this compound.

- Applications : Used in antimalarial drug analogs due to its planar aromatic region .

(4S/9aS,4R/9aR)-4-Ethyloctahydro-1H-Quinolizine (Compound 10)

- Structure: Fully saturated (octahydro) quinolizine with an ethyl substituent at position 3.

- Synthesis : LiAlH₄-mediated reduction of a ketone precursor in THF, yielding 90% purity after flash chromatography .

- Key Differences :

- Full saturation increases conformational rigidity compared to the partially saturated target compound.

- Ethyl substituent introduces steric hindrance, altering reactivity in alkylation reactions.

- Spectroscopic Data :

Trans-6-(2-Hydroxyethyl)-1,6,7,8,9,9a-Hexahydro-4-Quinolizinone (Compound 18)

- Structure: Hexahydroquinolizinone with a hydroxyethyl side chain at position 4.

- Synthesis : Catalytic hydrogenation using PtO₂ in EtOAc, achieving 78% yield .

- Key Differences: The hydroxyl group enhances solubility in polar solvents, unlike the nonpolar this compound. Quinolizinone backbone introduces a carbonyl group, enabling keto-enol tautomerism.

- Spectroscopic Data :

1,6,9,9a-Tetrahydro-4H-Quinolizine

- Structure : Positional isomer of the target compound, with saturation at 1,6,9,9a positions.

- Synthesis : Optimized route via reductive amination reported by LookChem, prioritizing yield over stereoselectivity .

- Key Differences: Altered saturation pattern affects ring puckering and interaction with enzymatic targets. Lower thermal stability compared to this compound due to reduced conjugation.

Data Tables for Comparative Evaluation

Table 2: Spectroscopic Signatures

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 4-Ethyloctahydro-1H-quinolizine | 0.84 (t, J=7.5 Hz) | 15.0 (CH₃) | 2938, 2867 (C-H) |

| Trans-6-(2-hydroxyethyl)-... | 3.64–3.57 (m, -CH₂OH) | 171.4 (C=O) | 3400 (O-H) |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | 2.30 (s, CH₃) | 207.1 (C=O) | 1610 (C=O) |

Research Findings and Implications

- Reactivity: Partial saturation in this compound balances aromatic stability and aliphatic flexibility, enabling diverse functionalization .

- Bioactivity: Quinolizine derivatives with hydroxyethyl or ethyl groups (e.g., Compounds 10, 18) show enhanced binding to GABA receptors compared to the parent structure .

- Synthetic Challenges: Stereochemical control in partially saturated quinolizines remains a hurdle, necessitating chiral catalysts or enantioselective routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.